molecular formula C14H15N3O2 B12923345 N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 773834-81-4

N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Cat. No.: B12923345
CAS No.: 773834-81-4
M. Wt: 257.29 g/mol
InChI Key: ZLXFYSXLUQLXPN-UHFFFAOYSA-N
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Description

N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a chemical compound with a complex structure that includes a pyrimidine ring and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide typically involves the condensation of 2,4-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Recent studies indicate that derivatives of pyrimidine compounds exhibit antimicrobial properties. N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide has shown promising results against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties
    • Pyrimidine derivatives have been explored for their anticancer potential due to their ability to inhibit specific enzymes involved in cancer cell proliferation. Research has demonstrated that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Enzyme Inhibition
    • The compound has been studied for its role as an inhibitor of enzymes such as dihydrofolate reductase, which is crucial in the synthesis of nucleotides. This inhibition can lead to reduced proliferation of rapidly dividing cells, such as those found in tumors .

Biochemical Applications

  • Biological Pathway Modulation
    • This compound can modulate various biochemical pathways by acting on specific receptors or enzymes. Its effects on metabolic pathways have been documented in studies focusing on metabolic disorders .
  • Drug Design and Development
    • The compound serves as a scaffold for designing new drugs targeting specific diseases. Its structural features allow for modifications that can enhance pharmacological properties while reducing toxicity .

Case Studies

  • Study on Antimicrobial Efficacy
    • A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
  • Evaluation of Anticancer Activity
    • In vitro studies conducted on various cancer cell lines revealed that this compound inhibited cell growth and induced apoptosis in a dose-dependent manner. The findings suggest that it could be further developed into an anticancer therapeutic agent .
  • Mechanistic Studies on Enzyme Inhibition
    • Research focused on the inhibition of dihydrofolate reductase showed that this compound binds effectively to the enzyme's active site, leading to decreased enzyme activity and subsequent effects on cellular proliferation rates .

Mechanism of Action

The mechanism of action of N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
  • N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
  • N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

Uniqueness

N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is unique due to its specific substitution pattern on the benzamide group. This unique structure can lead to different chemical reactivity and biological activity compared to its analogs. The presence of the 4-methyl group can influence the compound’s binding affinity to molecular targets and its overall stability.

Biological Activity

N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a compound with significant potential in pharmacological applications, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic uses based on available research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C13H14N2O
  • Molecular Weight : 218.26 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor for specific enzymes and its antiparasitic properties. The following sections detail key findings from research studies.

Antiparasitic Activity

One of the notable studies investigated the compound's effect on Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated an IC50 value of 49 μM against T. brucei, indicating moderate antiparasitic activity. This suggests that derivatives of this compound may serve as lead compounds for further development into antiparasitic agents .

Enzyme Inhibition

The compound has been shown to inhibit the enzyme N5,N10-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD), which is essential for the growth of certain pathogens. Inhibitory assays revealed an IC50 value of 2.2 μM against TbFolD, highlighting its potential as a therapeutic agent for diseases caused by this parasite .

Case Studies and Research Findings

Several studies have characterized the biological effects and mechanisms of action associated with this compound:

  • Inhibition Mechanism : The binding affinity and interaction with the target enzyme were elucidated through X-ray crystallography, allowing for rational drug design .
  • Structure-Activity Relationship (SAR) : Research has focused on optimizing the structure to enhance potency and selectivity against various targets. Modifications to the pyrimidinone scaffold have yielded compounds with improved inhibitory activity against adenylyl cyclase type 1 (AC1), which is involved in chronic pain signaling pathways .
  • Safety Profile : Preliminary toxicity assessments indicated a favorable safety profile with no significant adverse effects reported in animal models at therapeutic doses .

Data Tables

The following table summarizes key biological activities and properties of this compound:

Biological Activity IC50 Value (μM) Target
Inhibition of TbFolD2.2Trypanosoma brucei FolD
Antiparasitic Activity49Trypanosoma brucei
Inhibition of AC1Submicromolar rangeAdenylyl cyclase type 1

Properties

CAS No.

773834-81-4

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N-(2,4-dimethyl-6-oxo-1H-pyrimidin-5-yl)-4-methylbenzamide

InChI

InChI=1S/C14H15N3O2/c1-8-4-6-11(7-5-8)13(18)17-12-9(2)15-10(3)16-14(12)19/h4-7H,1-3H3,(H,17,18)(H,15,16,19)

InChI Key

ZLXFYSXLUQLXPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)C)C

Origin of Product

United States

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